molecular formula C18H13BrN2O4S B2371257 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate CAS No. 877635-85-3

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate

Cat. No.: B2371257
CAS No.: 877635-85-3
M. Wt: 433.28
InChI Key: WLMZMUYQUNYZLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Anticancer Activity Research into novel fluoro-substituted benzo[b]pyran derivatives, which share a structural similarity with the compound , has indicated significant anticancer properties. These compounds, upon undergoing specific reactions, yield derivatives that have shown promising anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs (Hammam et al., 2005). Similarly, pyrazolopyrimidines derivatives synthesized through condensation reactions exhibited potent cytotoxic activities against certain cancer cell lines, including HCT-116 and MCF-7, and showed significant 5-lipoxygenase inhibition, suggesting a potential dual therapeutic role in cancer treatment and inflammation management (Rahmouni et al., 2016).

Antimicrobial Activity Some synthesized compounds from the initial reactions of 2-methyl-cyclohexanone with aromatic aldehydes, leading to novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives, were tested as antimicrobial agents. Their synthesis and antimicrobial activities were detailed, highlighting the potential application of these compounds in combating microbial infections (Hawas et al., 2012).

Biological Properties and Growth Inhibition The exploration of synthetic pathways leading to pyrazole and pyrimidine derivatives has been linked to the development of compounds with promising biological activities, including growth inhibition of phytopathogenic fungi. This suggests potential applications in agricultural settings for disease management and control (Vicentini et al., 2007). Furthermore, the synthesis of novel 2-S-, 4-, 5-substituted, and bicyclic 6-methylpyrimidine-4-ol derivatives has shown pronounced stimulating action on plant growth, indicating another avenue of research for agricultural enhancement (Yengoyan et al., 2020).

Mechanism of Action

The mechanism of action of a compound describes how it interacts at the molecular level. For drugs, this could involve binding to specific receptors or enzymes in the body .

Safety and Hazards

This involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new methods of synthesis .

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S/c1-11-5-6-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-3-2-4-13(19)7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMZMUYQUNYZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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